(4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone
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Overview
Description
(4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone is a synthetic compound with a complex structure that includes a piperidine ring, a pyrazole ring, and a propyl chain
Preparation Methods
The synthesis of (4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include nucleophilic substitution, catalytic reduction, and reductive amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, and other standard organic reagents.
Scientific Research Applications
(4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to (4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone include:
- 3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-4-amine
- 3-[(2-Ethylpiperidin-1-yl)carbonyl]-N-(isoxazol-3-ylmethyl)benzenesulfonamide These compounds share structural similarities but may differ in their specific functional groups and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological activities.
Properties
IUPAC Name |
(4-amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-3-8-17-10-12(15)13(16-17)14(19)18-9-6-5-7-11(18)4-2/h10-11H,3-9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYHWKGTOXNNIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N2CCCCC2CC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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